molecular formula C9H7NO3S B6322709 5-Methoxybenzo[d]thiazole-6-carboxylic acid CAS No. 739365-25-4

5-Methoxybenzo[d]thiazole-6-carboxylic acid

Cat. No. B6322709
CAS RN: 739365-25-4
M. Wt: 209.22 g/mol
InChI Key: QZMXXCUMTMOHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxybenzo[d]thiazole-6-carboxylic acid are not mentioned in the retrieved sources, benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include 5-Methoxybenzo[d]thiazole-6-carboxylic acid, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have also been associated with analgesic (pain-relieving) properties . This suggests that they could potentially be used in the development of new pain relief medications.

Anti-inflammatory Activity

Research has shown that thiazole derivatives can exhibit anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have been associated with antiviral activity . This suggests potential use in the development of new antiviral medications.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential use in the development of new cancer treatments.

7. Inhibition of K1 Capsule Formation in Uropathogenic Escherichia coli Benzothiazole-6-carboxylic acid, a compound similar to 5-Methoxybenzo[d]thiazole-6-carboxylic acid, has been used in the synthesis of a compound that shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli . This suggests a potential application in the treatment of urinary tract infections caused by this bacterium.

Safety and Hazards

While specific safety and hazard information for 5-Methoxybenzo[d]thiazole-6-carboxylic acid is not available in the retrieved sources, benzothiazole-6-carboxylic acid, a related compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

properties

IUPAC Name

5-methoxy-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-7-3-6-8(14-4-10-6)2-5(7)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXXCUMTMOHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275766
Record name 5-Methoxy-6-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[D]thiazole-6-carboxylic acid

CAS RN

739365-25-4
Record name 5-Methoxy-6-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739365-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.